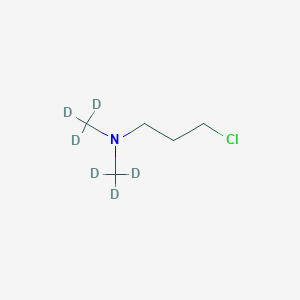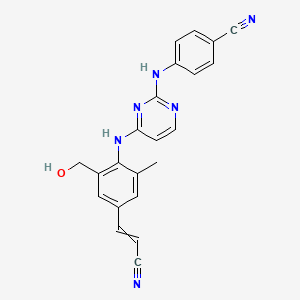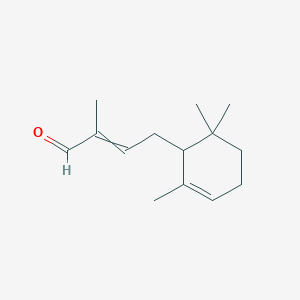
2-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- is an organic compound with the molecular formula C14H22O and a molecular weight of 206.3239 g/mol . It is also known by other names such as Boronia butenal . This compound is characterized by its unique structure, which includes a butenal backbone with a methyl group and a cyclohexenyl group attached.
Preparation Methods
The synthesis of 2-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- typically involves the use of β-ionone as a starting material. The synthetic route includes the following steps :
Condensation and Epoxidation: β-ionone is condensed with methyl chloroformate in the presence of sodium methoxide, followed by epoxidation to form the corresponding epoxy ester.
Hydrolysis and Elimination: The epoxy ester undergoes hydrolysis and elimination of the carbonyl group, followed by molecular rearrangement to yield the final product.
Chemical Reactions Analysis
2-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Scientific Research Applications
2-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Mechanism of Action
The mechanism of action of 2-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but it is known to influence cellular processes and metabolic pathways .
Comparison with Similar Compounds
2-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- can be compared with similar compounds such as:
2-Butanone, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-: This compound has a similar structure but differs in the functional groups attached to the butenal backbone.
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one: Another related compound used in the fragrance industry with distinct chemical properties.
These comparisons highlight the uniqueness of 2-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- in terms of its structure and applications.
Properties
CAS No. |
68555-62-4 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
2-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-2-enal |
InChI |
InChI=1S/C14H22O/c1-11(10-15)7-8-13-12(2)6-5-9-14(13,3)4/h6-7,10,13H,5,8-9H2,1-4H3 |
InChI Key |
JJHZLPJQTHPGEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(C1CC=C(C)C=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


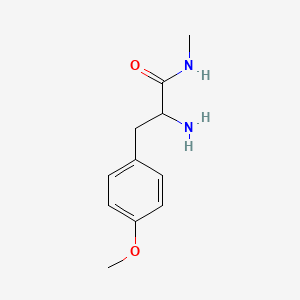
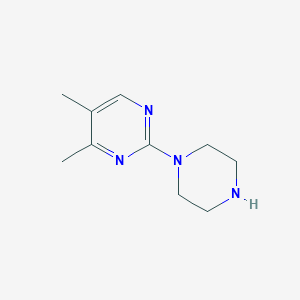
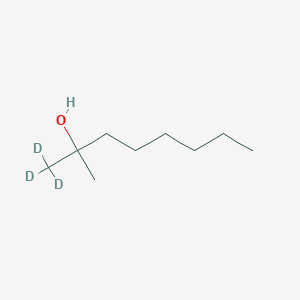
![2-amino-9-[(1R,3S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one](/img/structure/B13857785.png)
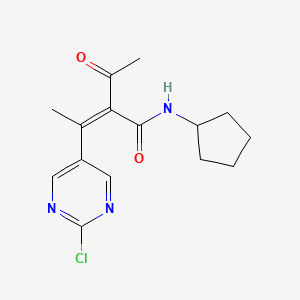


![4-Amino-6-ethoxy-5-[[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]azo]-a-[[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]hydrazono]-2-pyrimidineacetonitrile](/img/structure/B13857807.png)

![5-[(3-chlorophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13857829.png)

